Product packaging for C.I. Acid yellow 49(Cat. No.:CAS No. 12239-15-5)

C.I. Acid yellow 49

Cat. No.: B082540
CAS No.: 12239-15-5
M. Wt: 426.3 g/mol
InChI Key: QHVBDWZOQBMLLW-UHFFFAOYSA-N
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Description

C.I. Acid Yellow 49 (CAS 12239-15-5) is a single azo-class dye known for its brilliant yellow color . In research, it serves as a valuable compound for developing advanced functional materials. It has been effectively intercalated into the layered double hydroxide (LDH) films to create colored coatings; this incorporation within an inorganic matrix significantly enhances the dye's thermal stability and light fastness, making it a subject of interest for developing protective and functional pigments . Furthermore, Acid Yellow 49 is used in environmental science studies, particularly in electrochemical degradation research. Using boron-doped diamond (BDD) anodes, researchers achieve efficient decolorization and mineralization of this dye, establishing it as a model pollutant for developing wastewater treatment technologies . The compound is also applied in biochemical and physiological research, where it is used to study the effects of oxidative stress on cells, as well as the impact of various drugs and environmental contaminants . Its molecular formula is C16H12Cl2N5NaO3S with a molecular weight of 448.26 g/mol . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13Cl2N5O3S B082540 C.I. Acid yellow 49 CAS No. 12239-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O3S/c1-9-15(16(19)23(22-9)10-5-3-2-4-6-10)21-20-13-7-12(18)14(8-11(13)17)27(24,25)26/h2-8H,19H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVBDWZOQBMLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065289
Record name C.I. Acid Yellow 49
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Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12239-15-5
Record name 4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonic acid
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Record name Acid Yellow 49
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Record name Benzenesulfonic acid, 4-[2-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]-2,5-dichloro-
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Record name C.I. Acid Yellow 49
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Record name 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulphonic acid
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Advanced Synthetic Methodologies and Targeted Derivatization of C.i. Acid Yellow 49

Mechanistic Investigations of C.I. Acid Yellow 49 Azo Coupling Reactions

Optimization of Diazotization Processes for Enhanced Precursor Reactivity and Yield

Conventional methods often require the starting material to be milled to a fine particle size to improve its dissolution and reaction rate. google.com However, recent advancements have explored the use of alternative reaction media to circumvent this issue. One effective approach involves using a mixture of an organic acid (such as a C2-C6 alkanoic acid) and sulfuric acid. This organic acid/sulfuric acid medium enhances the solubility of the 2,5-dichloroaniline (B50420) derivative, leading to a more efficient and homogenous conversion to the corresponding diazonium salt. google.com This method offers several advantages, including excellent conversion rates without the need for prior milling of the starting material and a reduction in the total volume of sulfuric acid required. google.com

The diazotizing agent, typically sodium nitrite, is added to the acidic solution of the amine at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt, which can be explosive when dry. ekb.eg Maintaining a slight excess of nitrous acid can be beneficial, but amines with a tendency to form triazenes may require a higher molar ratio of acid to amine to ensure complete diazotization. sciencemadness.org

Table 1: Comparison of Diazotization Methods for 2,5-Dichloroaniline Derivatives

Method Reaction Medium Key Advantages Challenges
Conventional Aqueous Sulfuric Acid Low cost Poor solubility of aniline, may require milling

Elucidation of Reaction Kinetics and Thermodynamics in Azo-Coupling Pathways

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported in the literature, general principles for azo coupling reactions provide valuable insights. The coupling of the diazonium salt with 5-amino-3-methyl-1-phenylpyrazole is an electrophilic substitution reaction. The rate of this reaction is dependent on factors such as the concentration of reactants, temperature, and pH of the medium.

The coupling reaction is typically carried out in an alkaline environment. researchgate.net The pH is a critical parameter as it affects both the stability of the diazonium salt and the reactivity of the coupling component. An alkaline medium activates the pyrazolone (B3327878) coupling component, making it more susceptible to electrophilic attack by the diazonium ion.

Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) govern the spontaneity and feasibility of the reaction. For similar azo dye syntheses, a negative ΔG value indicates a spontaneous reaction. ekb.eg The process is often exothermic (negative ΔH), favored by the formation of the stable azo compound.

Stereochemical Control and Regioselectivity in Dye Formation

The concept of stereochemical control is generally not applicable to the formation of this compound, as the molecule does not possess chiral centers. However, regioselectivity is a crucial aspect of the synthesis. The 5-amino-3-methyl-1-phenylpyrazole coupling component offers multiple potential sites for electrophilic attack. The azo coupling preferentially occurs at the C4 position of the pyrazole (B372694) ring, which is activated by the amino group at C5. nih.govbeilstein-journals.org

The regioselectivity can be influenced by the substituents on the pyrazole ring and the reaction conditions. Studies on related 5-aminopyrazoles have shown that the choice of solvent and catalyst can direct the reaction to a specific position, enabling the synthesis of distinct isomers. nih.govnih.gov For the synthesis of this compound, the established industrial processes are optimized to ensure high regioselectivity, leading to the desired isomer with the azo group at the C4 position.

Rational Design and Synthesis of this compound Analogues and Functional Derivatives

The rational design of analogues of this compound allows for the fine-tuning of its properties, such as color, fastness, and solubility. This is achieved by incorporating different chemical moieties or modifying existing functional groups.

Exploration of Heterocyclic Moiety Incorporation for Tunable Properties

Incorporating different heterocyclic systems into the basic structure of pyrazolone azo dyes is a well-established strategy to modify their characteristics. doi.orgsapub.org The introduction of heterocycles like thiazole, quinoline, or benzothiazole (B30560) can lead to significant changes in the electronic properties of the dye molecule, resulting in altered absorption spectra and improved fastness properties. doi.orgacu.edu.in

For instance, the synthesis of novel disazo dyes containing both pyrazole and thiopyrimidine moieties has been reported. doi.org These complex structures exhibit interesting solvatochromic behavior, where their color changes depending on the polarity of the solvent. doi.orgacu.edu.in This highlights the potential for creating environmentally sensitive dyes by incorporating specific heterocyclic units. The fusion of the pyrazole core with other heterocycles can create compounds with expanded applications beyond textiles, including in solar cells and optical recording media. doi.org

Strategic Functional Group Modifications to Influence Spectroscopic and Photochemical Characteristics

The spectroscopic and photochemical properties of this compound are determined by its chromophoric azo group and various auxochromic groups. Strategic modification of these functional groups can predictably alter the dye's color and light absorption characteristics.

The color of azo dyes is influenced by the length and degree of conjugation in the molecule's π-electron system. ekb.eg Introducing electron-donating or electron-withdrawing groups at specific positions on the aromatic rings can cause a bathochromic (red-shift) or hypsochromic (blue-shift) shift in the maximum absorption wavelength (λmax). For example, studies on other azo dyes have shown that increasing the polarity of the solvent or introducing certain substituents can lead to a bathochromic shift. acu.edu.in

Furthermore, the presence of sulfonic acid groups (-SO₃H) is crucial for the water solubility of acid dyes and for their ability to bind to fibers like wool and polyamide through ionic interactions. researchgate.net Modifying the number or position of these groups can impact the dye's solubility and its dyeing performance. Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the effect of such modifications on the electronic structure and absorption spectra of new dye molecules, guiding the rational design of derivatives with desired properties. acu.edu.innih.gov

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 25537
4-Amino-2,5-dichlorobenzenesulfonic acid 66619
5-Amino-3-methyl-1-phenylpyrazole 70801
Sodium nitrite 23668193
Sulfuric acid 1118
N-(4-hydroxyphenyl)acetamide 1983

Catalyst Development for Environmentally Benign Synthesis of this compound

The traditional synthesis of azo dyes, including this compound, often involves diazotization and coupling reactions that can utilize harsh conditions and generate hazardous waste. nih.gov In a move towards greener and more sustainable chemical processes, research has focused on developing environmentally benign catalysts for the synthesis of heterocyclic azo dyes. nih.govfrontiersin.org While specific research on catalysts for this compound is limited, broader studies on pyrazole azo dye synthesis offer insights into potential catalytic systems.

One promising approach involves the use of magnetically separable nanocatalysts. For instance, tannic acid-functionalized silica-coated Fe3O4 nanoparticles have been successfully employed as a green and reusable catalyst for the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives through a three-component mechanochemical reaction. nih.govfrontiersin.org This method offers high yields, short reaction times, and the significant advantage of easy catalyst recovery and reuse for multiple cycles with consistent activity. nih.govfrontiersin.org The proposed mechanism suggests that the nanocatalyst activates the carbonyl group of an aldehyde through hydrogen bonding, facilitating the subsequent reaction with other components to form the pyrazole ring. tandfonline.com

Other green chemistry approaches for the synthesis of related heterocyclic compounds include the use of biodegradable and low-cost catalysts like citric acid and L-proline, often in aqueous media or under solvent-free conditions. redalyc.org These methods align with the principles of green chemistry by minimizing waste, using less hazardous substances, and improving energy efficiency. derpharmachemica.com The application of such catalytic systems to the synthesis of this compound, which involves the coupling of a diazotized aminobenzenesulfonic acid with a pyrazole derivative, could significantly reduce the environmental impact of its production. worlddyevariety.com

Supramolecular Assembly and Integration of this compound within Advanced Materials

The integration of this compound into advanced materials through supramolecular assembly has been a key area of research, aiming to enhance its properties and create novel functional materials.

Intercalation Chemistry of this compound within Layered Host Materials

Layered double hydroxides (LDHs) have emerged as excellent host materials for anionic dyes like this compound due to their tunable structure and anion-exchange capabilities. The intercalation of dye anions into the interlayer galleries of LDHs can lead to the formation of hybrid materials with improved stability and functionality.

The synthesis of this compound-intercalated LDH films has been demonstrated on substrates like alumina-coated aluminum. medchemexpress.com These films are typically prepared via an ion-exchange method, where a precursor LDH film, often containing nitrate (B79036) ions, is treated with a solution of the dye. The smaller nitrate anions in the LDH interlayer are replaced by the larger this compound anions.

Characterization techniques such as X-ray diffraction (XRD) are crucial to confirm the intercalation. An increase in the basal spacing of the LDH, as observed in the XRD pattern, indicates the successful incorporation of the dye molecules into the interlayer region. The orientation of the intercalated dye anions within the LDH galleries can also be inferred from these measurements.

A significant advantage of intercalating this compound into LDH hosts is the enhanced thermal and photostability of the dye. The confinement of the dye molecules within the inorganic LDH layers provides a protective environment, shielding them from degradation by heat and UV radiation.

Studies have shown that the resulting dye-intercalated LDH composites exhibit superior stability compared to the free dye. medchemexpress.com This improvement is critical for applications where the material is exposed to harsh environmental conditions, such as in coatings and pigments.

Development of this compound-Based Polymer Conjugates and Hybrid Nanomaterials

The development of polymer-dye conjugates and hybrid nanomaterials opens up possibilities for creating materials with tailored properties and functionalities. jchemrev.commdpi.com

The covalent or non-covalent attachment of dyes to polymers can significantly modify the properties of both the dye and the polymer. jchemrev.comresearchgate.net For this compound, with its reactive functional groups, conjugation to various polymer backbones is conceivable. jchemrev.comresearchgate.net Such polymer-dye systems could find applications in sensors, conductive polymers, and biomedical materials. jchemrev.com For example, the incorporation of azo dyes into polymers has been shown to enhance the conducting properties of materials like polypyrrole. jchemrev.com

Hybrid nanomaterials, such as the aforementioned LDH composites, represent a class of materials where the organic dye is integrated with an inorganic nanostructure. Beyond LDHs, other nanoparticles like TiO2 or silica (B1680970) could be functionalized to interact with this compound, leading to new hybrid pigments or functional materials. rsc.org

Surface Modification Strategies for Immobilization and Controlled Release Applications

The immobilization of this compound onto various surfaces is essential for applications ranging from wastewater treatment to the development of functional coatings and sensors. d-nb.infodntb.gov.uaacs.org

Surface modification strategies often involve the introduction of functional groups onto a substrate that can interact with the dye molecules. rsc.orgd-nb.info For an anionic dye like this compound, surfaces can be modified to have a positive charge to facilitate electrostatic adsorption. researchgate.net For instance, cellulose (B213188) fibers have been cationized to enhance their ability to adsorb acid dyes. researchgate.net Similarly, nanoparticles like TiO2 and silica can be functionalized with amino groups to create binding sites for anionic dyes. rsc.orgd-nb.info The mode of attachment, whether through covalent bonding or physisorption, can significantly influence the spectral properties and stability of the immobilized dye. acs.org

The development of porous materials with functionalized surfaces offers a platform for the controlled release of entrapped molecules. nih.govresearchgate.netresearchgate.net Porous polymers and cross-linked polyanilines have been investigated for the controlled absorption and release of organic dyes, often triggered by changes in pH. nih.govacs.org By immobilizing this compound within such a responsive porous matrix, it is plausible to develop systems where its release can be triggered by external stimuli, opening up potential applications in smart materials and sensing. nih.govresearchgate.net

Environmental Remediation and Degradation Pathways of C.i. Acid Yellow 49

Advanced Oxidation Processes (AOPs) for the Decontamination of C.I. Acid Yellow 49

Advanced Oxidation Processes encompass a variety of techniques that rely on the in-situ generation of powerful oxidizing agents. For dye degradation, these processes are particularly effective because they can attack the chromophoric groups responsible for color and subsequently mineralize the resulting organic intermediates. The primary reactive species, the hydroxyl radical, has a very high oxidation potential (2.8 V), enabling it to degrade a wide range of organic contaminants. Key AOPs applicable to the degradation of this compound and similar dyes include photocatalytic methods utilizing UV light and semiconductors, and electrochemical oxidation using specialized anode materials.

Photocatalysis is an AOP that involves the acceleration of a photoreaction in the presence of a catalyst. When a semiconductor photocatalyst is irradiated with light of sufficient energy (equal to or greater than its band gap), electron-hole pairs are generated. These charge carriers can migrate to the catalyst surface and initiate redox reactions with adsorbed water and oxygen molecules to produce reactive oxygen species, including the highly effective hydroxyl radicals, which then degrade the target pollutant.

The degradation of azo dyes like this compound can be achieved through several photocatalytic approaches, each with varying levels of efficiency.

UV-Photolysis: Direct exposure to UV radiation can induce the cleavage of chemical bonds within the dye molecule. However, for complex and stable azo dyes, the efficiency of direct photolysis is often low. Studies on various dyes show that UV irradiation alone results in minimal degradation, indicating that a catalyst or an additional oxidizing agent is necessary for effective destruction researchgate.net. For instance, in the treatment of Reactive Yellow 160A, only 28% degradation was achieved after 120 minutes of UV exposure alone semanticscholar.org.

H2O2-Assisted Photolysis (UV/H2O2): The addition of hydrogen peroxide significantly enhances the degradation process. The photolytic cleavage of H2O2 by UV light generates hydroxyl radicals, substantially increasing the oxidative power of the system mdpi.comajol.info. This method has proven much more effective than direct UV photolysis. For example, the degradation of Reactive Yellow 160A increased from 28% with UV alone to 77.78% with the UV/H2O2 process semanticscholar.org.

Semiconductor-Catalyzed Degradation: The use of semiconductor photocatalysts like Titanium dioxide (TiO2), Zinc oxide (ZnO), and Tin dioxide (SnO2) under UV or solar irradiation is a cornerstone of AOPs. These materials act as catalysts, generating electron-hole pairs that produce hydroxyl radicals.

TiO2: It is the most widely used photocatalyst due to its high efficiency, chemical stability, non-toxicity, and low cost researchgate.net. Studies on dyes similar to Acid Yellow 49, such as Reactive Blue 49, have shown that TiO2 can achieve over 98% degradation najah.edumdpi.com.

ZnO: Zinc oxide is a viable alternative to TiO2, possessing a similar band gap energy researchgate.net. It has demonstrated high photocatalytic activity in the degradation of various azo dyes, with some studies reporting up to 99.7% removal under optimized conditions nih.gov.

SnO2: Tin dioxide is another promising n-type semiconductor with a wide band gap (3.6 eV) that makes it suitable for photocatalysis nih.govias.ac.in. When combined with UV and H2O2, SnO2 has been shown to effectively degrade reactive yellow dyes, achieving over 82% degradation semanticscholar.org.

The combination of semiconductor catalysis with H2O2 can further boost efficiency. For Reactive Yellow 160A, a UV/H2O2/TiO2 system achieved up to 90.40% degradation, demonstrating a synergistic effect between the photocatalyst and the external oxidant semanticscholar.org.

Comparative Degradation Efficiency of AOPs for Azo Dyes (Data from related studies)
AOP MethodTarget DyeDegradation Efficiency (%)Conditions / TimeReference
UV PhotolysisReactive Yellow 160A28%120 min semanticscholar.org
UV/H₂O₂Reactive Yellow 160A77.78%120 min semanticscholar.org
UV/H₂O₂/TiO₂Reactive Yellow 160A90.40%pH 3, 0.8 mL H₂O₂, 120 min semanticscholar.org
UV/H₂O₂/SnO₂Reactive Yellow 160A82.66%pH 3, 120 min semanticscholar.org
UV/ZnOMethyl Orange (Azo Dye)99.70%Acidic pH, 30 min nih.gov
Solar/TiO₂-UV100Reactive Blue 49~98%3 hours najah.edumdpi.com

The fundamental mechanism of photocatalytic degradation involves the generation of highly reactive radical species. In semiconductor photocatalysis, upon irradiation with photons of sufficient energy, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) behind mdpi.com.

These charge carriers react with surface-adsorbed species:

The positive holes (h⁺) react with water (H₂O) or hydroxide ions (OH⁻) to form hydroxyl radicals (•OH).

The electrons (e⁻) in the conduction band react with adsorbed molecular oxygen (O₂) to produce superoxide radical anions (•O₂⁻), which can further react to form more hydroxyl radicals researchgate.net.

In the UV/H₂O₂ process, the mechanism is more direct, involving the homolytic cleavage of the hydrogen peroxide molecule to generate two hydroxyl radicals: H₂O₂ + hv → 2 •OH

The primary degradation pathway for an azo dye like this compound begins with the attack of these hydroxyl radicals on the molecule. The initial and most rapid step is typically the cleavage of the azo bond (–N=N–), which is the chromophore responsible for the dye's color. This leads to rapid decolorization of the solution. The attack results in the formation of various aromatic intermediates, such as substituted phenols and aromatic amines. These intermediates are subsequently subjected to further oxidation, leading to the opening of the aromatic rings and their conversion into smaller aliphatic acids and eventually complete mineralization into CO₂, H₂O, and inorganic ions semanticscholar.org.

The kinetics of photocatalytic degradation of dyes often follow the Langmuir-Hinshelwood (L-H) model, which at low initial dye concentrations can be simplified to a pseudo-first-order kinetic model researchgate.netresearchgate.net. The rate of degradation can be expressed as: ln(C₀/C) = k_app * t, where C₀ is the initial concentration, C is the concentration at time t, and k_app is the apparent pseudo-first-order rate constant.

The efficiency of photocatalytic degradation is highly dependent on several operational parameters. Optimizing these parameters is crucial for achieving maximum removal of this compound.

Effect of pH: The solution pH is a critical parameter as it affects the surface charge of the photocatalyst and the ionization state of the dye molecule. For semiconductor oxides like TiO₂ and ZnO, the surface is positively charged in acidic conditions and negatively charged in alkaline conditions. Since this compound is an acid dye, it is anionic in solution. Therefore, an acidic pH generally favors the adsorption of the anionic dye onto the positively charged catalyst surface, enhancing the degradation rate scirp.org. Studies on other acid dyes confirm that maximum decolorization is often achieved in acidic media mdpi.comscirp.org.

Effect of Catalyst Loading: The degradation rate typically increases with catalyst loading up to an optimal point. This is because a higher catalyst concentration provides more active sites for photoreaction and radical generation nih.gov. However, beyond this optimal value, the degradation efficiency may decrease due to increased turbidity and light scattering by the excess catalyst particles, which hinders photon penetration into the solution mdpi.comnih.gov.

Effect of Radiation Intensity: The rate of degradation is influenced by the intensity of the light source. An increase in radiation intensity generally leads to a higher rate of electron-hole pair formation, and consequently, a higher concentration of hydroxyl radicals, which accelerates the degradation process. However, at very high intensities, the rate may become mass-transfer limited or be affected by electron-hole recombination.

Impact of Operational Parameters on Azo Dye Degradation (Based on Analogous Studies)
ParameterGeneral Effect on Degradation RateReasonReference
pHOptimal efficiency is typically found in acidic conditions for anionic dyes.Favorable electrostatic attraction between the positively charged catalyst surface and anionic dye molecules enhances adsorption. mdpi.comscirp.org
Catalyst LoadingIncreases to an optimum value, then decreases.Increased active sites vs. increased light scattering and particle agglomeration at higher concentrations. mdpi.comnih.gov
Initial ConcentrationDecreases with increasing concentration.Saturation of catalyst active sites and "inner filter" effect, where dye molecules block photons from reaching the catalyst. mdpi.comscirp.org
Radiation IntensityGenerally increases with intensity.Higher photon flux leads to a higher rate of electron-hole pair generation. researchgate.net

Electrochemical oxidation is another powerful AOP for treating wastewater containing refractory organic pollutants. This process involves the degradation of pollutants at the surface of an anode through direct electron transfer or, more importantly, through the action of electrochemically generated oxidants, such as hydroxyl radicals. The effectiveness of this method is highly dependent on the choice of anode material.

Research has specifically investigated the electrochemical degradation of this compound using different advanced anode materials, providing direct comparative data.

Dimensionally Stable Anodes (DSAs): DSAs, such as those based on a titanium substrate coated with mixed metal oxides (e.g., Ti/RuO₂-TiO₂), are widely used in industrial electrochemistry. However, they are considered "active" anodes with a lower oxygen evolution potential. While they can degrade organic compounds, their efficiency for complete mineralization is often limited compared to other materials.

Boron-Doped Diamond (BDD) Anodes: BDD anodes are considered "non-active" anodes with a very high oxygen evolution potential. This property makes them exceptionally effective for wastewater treatment because they generate weakly physisorbed hydroxyl radicals (•OH) on their surface. These radicals are highly reactive and lead to the complete combustion (mineralization) of organic pollutants to CO₂ and H₂O.

A comparative study on the electrodegradation of this compound (at 100 mg L⁻¹) in a flow system demonstrated the superior performance of BDD anodes. The experiments compared BDD, Ti-Pt/β-PbO₂, and Ti/RuO₂-TiO₂ (DSA) anodes at various current densities. The BDD anode consistently achieved the best results in terms of color removal, Chemical Oxygen Demand (COD) reduction, and Total Organic Carbon (TOC) removal, indicating a higher degree of mineralization. For instance, at a current density of 30 mA cm⁻², the BDD anode achieved nearly complete decolorization and significant mineralization, whereas the DSA anode showed the lowest performance.

Electrochemical Degradation of this compound (100 mg L⁻¹) using Different Anodes
Anode MaterialCurrent Density (mA cm⁻²)Performance MetricResult
Boron-Doped Diamond (BDD)5DecolorizationEffective
15Decolorization & MineralizationHigh
30Decolorization & MineralizationHighest Performance
Ti/RuO₂-TiO₂ (DSA)5DecolorizationLow
15DecolorizationModerate
30DecolorizationWorst Performance for Mineralization

Data compiled from findings on the electrochemical degradation of this compound.

The high efficiency of BDD electrodes makes them a leading technology for the complete destruction of persistent dyes like this compound, offering a pathway to full mineralization and detoxification of textile industry effluents.

Fenton and Photo-Fenton Processes for this compound Abatement

Adsorption-Based Removal of this compound from Complex Effluents

Adsorption is a widely used, effective, and economical method for removing dyes from wastewater. It involves the mass transfer of the dye molecules from the liquid phase onto the surface of a solid adsorbent.

Clay Minerals: Natural clays, such as sepiolite, have been investigated for the removal of this compound. The adsorption process reaches equilibrium within an hour. researchgate.netsemanticscholar.org The mechanism is influenced by several factors. The adsorbed amount of Acid Yellow 49 on sepiolite increases with rising ionic strength and temperature but decreases with increasing pH. researchgate.net This pH-dependence suggests that electrostatic interactions play a key role. Clay mineral surfaces typically carry a negative charge, which is balanced by exchangeable cations. jwent.net At lower pH, the surface may become more positively charged, favoring the adsorption of anionic dyes like Acid Yellow 49. The experimental data for Acid Yellow 49 adsorption on sepiolite were found to be well-correlated by the Freundlich isotherm model. researchgate.netsemanticscholar.org

Organobentonite: To enhance the adsorption capacity of clays for anionic dyes, their surfaces can be modified with cationic surfactants, creating organobentonites. nih.govresearchgate.net This modification changes the surface from hydrophilic to organophilic and introduces a positive charge, significantly improving the removal of acid dyes. researchgate.netukwms.ac.id Studies on the removal of Acid Yellow 23 with organobentonite encapsulated in an alginate matrix showed a maximum adsorption capacity of 40.79 mg/g for the organobentonite powder. mdpi.com The mechanism involves both partitioning into the organic surfactant layer and electrostatic attraction between the anionic dye and the positively charged surfactant head groups on the clay surface.

Activated Carbon: Activated carbon is a highly effective adsorbent due to its large surface area and porous structure. scirp.org Studies on the adsorption of Acid Yellow RR, a dye similar to Acid Yellow 49, demonstrated the high potential of granular activated carbon for its removal. scirp.org The adsorption was found to be higher at lower concentrations and was influenced by the pH of the solution. scirp.org For instance, one type of activated carbon adsorbed 76% of the dye at an initial pH of 7, while another showed better adsorption in an acidic environment. scirp.org The adsorption data for acid yellow dyes on activated carbon often fit well with Langmuir and Freundlich isotherm models, which describe the relationship between the amount of dye adsorbed and its equilibrium concentration in the solution. scirp.orgrsdjournal.org The maximum adsorption capacity for Acid Yellow 25 on a specific activated carbon was reported to be as high as 555.55 mg/g. x-mol.net

AdsorbentKey Findings for Acid Yellow DyesAdsorption MechanismSource
Sepiolite (Clay Mineral) Adsorption of AY-49 increases with ionic strength and temperature, decreases with pH. Fits Freundlich isotherm.Electrostatic interactions, ion exchange. researchgate.netsemanticscholar.org
Organobentonite High adsorption capacity for AY-23 (40.79 mg/g).Partitioning and electrostatic attraction. mdpi.com
Activated Carbon High adsorption capacity for AY-25 (555.55 mg/g). Adsorption is pH and concentration-dependent. Fits Langmuir/Freundlich isotherms.Physisorption, pore-filling, electrostatic interactions. scirp.orgx-mol.net

Bioremediation and Enzymatic Transformation of this compound

While the bioremediation of azo dyes is an area of active research, specific microbial strains isolated for the degradation of this compound are not extensively documented in the available literature. However, studies on "Acid Yellow" provide significant insights into potential microbial candidates.

In one study, a laccase-producing bacterial strain, identified as Bacillus sp. strain TR, was isolated from a textile industry wastewater disposal site. researchgate.net The isolation process involved collecting effluent samples and screening for bacteria capable of producing laccase, an enzyme known for its ability to degrade a wide range of phenolic and non-phenolic compounds, including synthetic dyes. researchgate.netresearchgate.net The screening was performed on a medium supplemented with guaiacol, where the formation of a brown color around the colonies indicated laccase activity. researchgate.net

The characterization of such isolates typically involves:

Morphological and Biochemical Tests: Standard microbiological techniques are used to determine the shape, size, and Gram staining characteristics of the bacteria, along with a series of biochemical tests to identify the species.

Molecular Identification: For a more precise identification, 16S rRNA gene sequencing is commonly employed. The genomic DNA of the isolated bacterium is extracted, the 16S rRNA gene is amplified using the polymerase chain reaction (PCR), and the resulting sequence is compared with existing databases to determine the closest known relatives. mdpi.comresearchgate.net

While the focus of the study on Bacillus sp. strain TR was on the laccase enzyme it produces, the bacterium itself represents a potential candidate for the bioremediation of wastewaters containing "Acid Yellow" and structurally similar dyes. Bacteria, in general, are considered efficient in dye degradation as they can often completely mineralize the dye molecules into non-toxic products like carbon dioxide and water. tandfonline.com

The enzymatic degradation of this compound and other azo dyes is a promising eco-friendly approach for wastewater treatment. Laccases (EC 1.10.3.2) are multi-copper oxidoreductase enzymes that have shown significant potential in decolorizing a broad spectrum of synthetic dyes. ijcmas.com These enzymes catalyze the oxidation of various substrates, including phenols and aromatic amines, coupled with the reduction of molecular oxygen to water.

A study on the biodegradation of "Acid Yellow" using a partially purified laccase from Bacillus sp. strain TR demonstrated significant decolorization efficiency. The enzyme achieved approximately 76.4% decolorization of the dye within 96 hours. researchgate.net The mechanism of laccase-mediated decolorization of azo dyes is a non-specific free-radical process. ijcmas.com This avoids the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of potentially carcinogenic aromatic amines. ijcmas.com Instead, laccase oxidizes the phenolic groups of the dye molecule, leading to the breakdown of the chromophore and thus, a loss of color. ijcmas.com

The detoxification process involves the transformation of the parent dye molecule into less toxic intermediates. The complete mineralization of azo dyes often requires a two-step process, starting with the initial decolorization followed by the degradation of the resulting aromatic intermediates. The effectiveness of enzymatic treatment in reducing toxicity has been demonstrated for various dyes, where treatment with laccase has been shown to reduce the toxicity of the effluent.

Analysis using Fourier-transform infrared spectroscopy (FT-IR) in the study of "Acid Yellow" degradation by laccase from Bacillus sp. strain TR indicated the transformation of the N=N bond, suggesting the breakdown of the azo linkage into either nitrogen or ammonia. researchgate.net High-performance liquid chromatography (HPLC) analysis further confirmed the degradation by showing the formation of various intermediates during the conversion of the parent dye into final products. researchgate.net

In silico modeling provides a powerful computational approach to investigate the interactions between enzymes and substrates at a molecular level, offering insights into the mechanisms of biodegradation that can be difficult to obtain through experimental methods alone. These techniques can be used to predict degradation pathways and to understand the binding affinity between an enzyme's active site and a dye molecule.

For the degradation of "Acid Yellow" by the laccase produced by Bacillus sp. strain TR, in silico studies were conducted to explore the enzyme-substrate interactions. researchgate.net Molecular docking simulations were performed to predict the binding mode and affinity of the "Acid Yellow" dye molecule within the active site of the laccase enzyme. The results of these simulations showed a favorable interaction, with a reported binding energy score of -27.435 kJ/mol. researchgate.net This negative binding energy indicates a spontaneous and stable interaction between the enzyme and the substrate, which is a prerequisite for efficient catalysis.

In silico approaches for studying enzyme-substrate interactions and degradation pathways often involve several steps:

Homology Modeling: If the three-dimensional structure of the specific enzyme is not available, it can be predicted based on the known structures of homologous proteins.

Molecular Docking: The substrate molecule (in this case, this compound) is computationally "docked" into the active site of the enzyme model. This predicts the preferred binding orientation and calculates a binding score, which reflects the strength of the interaction.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the enzyme-substrate complex over time. This can reveal conformational changes in the enzyme upon substrate binding and provide a more detailed understanding of the stability of the interaction.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a detailed investigation of the reaction mechanism, QM/MM methods can be employed. These hybrid methods treat the active site, where the chemical reaction occurs, with high-level quantum mechanics, while the rest of the protein is treated with more computationally efficient molecular mechanics.

Q & A

Basic: What are the standard methods for synthesizing and characterizing C.I. Acid Yellow 49, and how can researchers ensure reproducibility?

Answer:
Synthesis of this compound typically involves diazotization and coupling reactions, with structural details provided in (molecular formula: C₄₆H₃₂Cl₂CoN₈O₁₄S₂) and (alternative molecular formula: C₁₆H₁₃Cl₂N₅O₃S). Key characterization methods include:

  • Spectroscopic analysis (UV-Vis, IR) to confirm azo bond formation and aromatic structures .
  • Chromatography (HPLC) to assess purity and byproducts .
  • Elemental analysis to verify stoichiometry .
    For reproducibility, follow standardized protocols (e.g., HG/T 3991-2007 in ) and document experimental parameters (temperature, pH, reagent ratios). emphasizes including detailed procedures in the "Experimental" section of publications to enable replication .

Basic: How does this compound interact with nylon and protein-based fibers (e.g., wool), and what methodologies quantify dye uptake efficiency?

Answer:
this compound binds to nylon and wool via electrostatic interactions between sulfonic acid groups (in the dye) and protonated amino groups in fibers. Methodologies include:

  • Batch adsorption experiments under controlled pH (2–4) to optimize ionic bonding .
  • Colorimetric analysis (e.g., using a spectrophotometer at λmax ~420 nm) to measure residual dye concentration in solution .
  • Wash-fastness tests (ISO 105-C06) to evaluate durability, with secondary data cross-referenced against industry standards .

Basic: What are the primary challenges in validating dye purity, and how can researchers address conflicting spectroscopic data?

Answer:
Common challenges include contamination with isomers or unreacted intermediates. To resolve discrepancies:

  • Triangulate data : Combine HPLC (retention time analysis) with mass spectrometry to confirm molecular weight .
  • Reference control samples : Compare against certified standards (e.g., HG/T 3991-2007 in ) .
  • Statistical validation : Calculate uncertainties (e.g., ±2% for absorbance measurements) and use error bars in graphical data ( ) .

Advanced: What mechanisms underlie the photodegradation of this compound, and how can experimental designs simulate long-term environmental exposure?

Answer:
Photodegradation involves cleavage of azo bonds via UV irradiation, generating intermediates like aromatic amines. Advanced methodologies include:

  • Accelerated aging tests : Use xenon-arc lamps (ASTM G155) to simulate sunlight exposure; monitor degradation via LC-MS .
  • Quantum yield calculations to quantify reaction efficiency under varying wavelengths .
  • Ecotoxicological assays : Pair degradation studies with bioassays (e.g., Daphnia magna toxicity) to assess environmental impact .

Advanced: How do researchers resolve contradictions in reported adsorption capacities of this compound across different studies?

Answer:
Discrepancies often arise from variations in experimental conditions (pH, temperature) or substrate pretreatment. Methodological solutions include:

  • Meta-analysis : Normalize data using dimensionless parameters (e.g., Freundlich isotherm constants) .
  • Machine learning : Train models on datasets (e.g., from ’s 1997–2046 projections) to identify outlier conditions .
  • Surface characterization : Use SEM-EDS or BET analysis to correlate adsorption capacity with fiber surface area/porosity .

Advanced: What advanced computational models predict the solvatochromic behavior of this compound in non-aqueous solvents?

Answer:
Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) models simulate solvatochromic shifts by calculating excited-state dipole moments and solvent polarity effects. Steps include:

  • Geometry optimization of dye molecules in solvent continua (e.g., COSMO-RS model) .
  • Benchmarking against experimental UV-Vis spectra in solvents like DMSO or ethanol .
  • Validation using multivariate regression to correlate computed vs. observed λmax shifts .

Advanced: How can researchers design interdisciplinary studies to assess the lifecycle environmental impact of this compound?

Answer:
Adopt a cradle-to-grave framework:

  • Synthesis phase : Measure carbon footprint via LCA software (e.g., SimaPro) using data from ’s industry cost models .
  • Application phase : Quantify wastewater discharge using OECD 301F biodegradability tests .
  • Post-consumer phase : Analyze landfill leachate for dye metabolites via GC-MS .
    Cross-disciplinary collaboration with toxicologists and policy experts is critical ( ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.